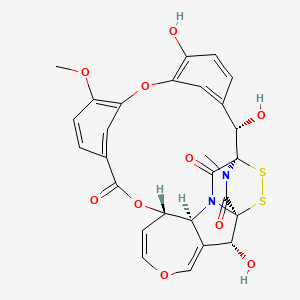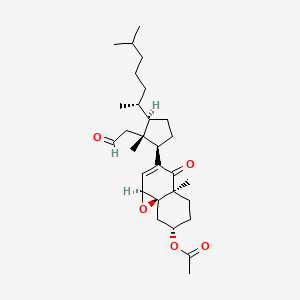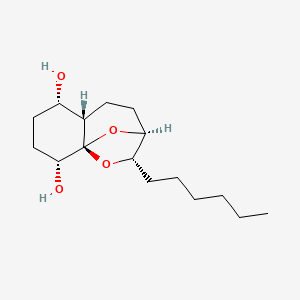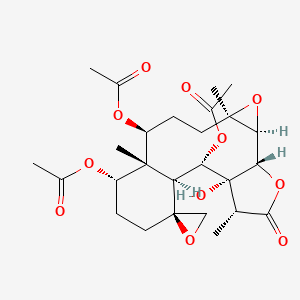
(+)-Ar,11S-Myricanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(+)-Ar,11S-Myricanol is a naturally occurring compound found in the bark of Myrica species. It is a type of diarylheptanoid, which is a class of organic compounds known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Ar,11S-Myricanol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of aldol condensation followed by reduction and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the bark of Myrica species, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that are cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: (+)-Ar,11S-Myricanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups in the compound to carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Typical reagents include halides and nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
(+)-Ar,11S-Myricanol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of diarylheptanoids.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: Due to its anti-inflammatory and neuroprotective properties, it is being investigated for potential therapeutic uses in treating neurodegenerative diseases and inflammatory conditions.
Industry: The compound’s antioxidant properties make it useful in the development of natural preservatives and cosmetic products.
作用機序
The mechanism of action of (+)-Ar,11S-Myricanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation. It also influences the antioxidant defense system by enhancing the activity of enzymes like superoxide dismutase and catalase.
類似化合物との比較
Curcumin: Another diarylheptanoid with anti-inflammatory and antioxidant properties.
Gingerol: Found in ginger, it shares similar biological activities.
Resveratrol: A stilbenoid with antioxidant and anti-inflammatory effects.
Uniqueness: (+)-Ar,11S-Myricanol is unique due to its specific structural features and the combination of biological activities it exhibits. Unlike curcumin and gingerol, it has a distinct stereochemistry that contributes to its unique interactions with biological targets.
特性
分子式 |
C21H26O5 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
(9S)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |
InChI |
InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m0/s1 |
InChIキー |
SBGBAZQAEOWGFT-HNNXBMFYSA-N |
異性体SMILES |
COC1=C2C=C(CCCC[C@@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |
正規SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4S,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B1250440.png)








